Sodium bis(trimethylsilyl)amide, also known as sodium hexamethyldisilazide, is an organosilicon compound with the formula NaN(Si(CH₃)₃)₂ []. It is a widely used strong base in organic synthesis due to its ability to deprotonate a variety of weak acids []. NaHMDS was first synthesized in the 1960s and has become an essential tool for organic chemists due to its versatility and ease of use [].
The key feature of NaHMDS's structure is the presence of the bulky bis(trimethylsilyl) group, (Si(CH₃)₃)₂ , which is attached to a nitrogen atom. The negative charge of the amide (NH₂) function is delocalized across the entire molecule due to the electron-donating nature of the trimethylsilyl groups. This delocalization weakens the N-H bond, making it highly basic []. The sodium cation (Na⁺) helps to stabilize the negative charge.
NaHMDS is primarily used as a strong base in various organic synthesis reactions. Here are some key examples:
CH₃COCH₃ + NaHMDS → CH₃COCH₂⁻Na+ + (CH₃)₃SiNHSi(CH₃)₃ CH₃COCH₂⁻Na+ + RX → CH₃COCH₂R + NaX
R-X + NaHMDS → R: + NaX + (CH₃)₃SiNHSi(CH₃)₃R: + alkene → cyclopropane derivative
Ph₃P⁺-CH₃ + NaHMDS → Ph₃P=CH₂ + NaX + (CH₃)₃SiNHSi(CH₃)₃
NaHMDS is a powerful base capable of deprotonating (removing a proton) from a diverse range of weakly acidic compounds. This characteristic makes it valuable in synthesizing various organic molecules, including:
NaHMDS acts as a catalyst, accelerating the polymerization (formation of long chain molecules) of specific monomers.
Corrosive;Irritant